molecular formula C20H21N3O2S B14360198 4-{4-[5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]phenyl}morpholine CAS No. 92484-75-8

4-{4-[5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]phenyl}morpholine

Cat. No.: B14360198
CAS No.: 92484-75-8
M. Wt: 367.5 g/mol
InChI Key: DWQFFSZWQIEAIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-[5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]phenyl}morpholine is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]phenyl}morpholine typically involves multiple steps, starting with the preparation of the thiadiazole core. One common method involves the cyclization of appropriate hydrazides with isothiocyanates under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The resulting thiadiazole intermediate is then subjected to further reactions to introduce the ethoxyphenyl and morpholine groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-{4-[5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]phenyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-{4-[5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]phenyl}morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including enzyme inhibition and receptor modulation.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{4-[5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]phenyl}morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Another heterocyclic compound with similar structural features.

    Benzimidazoles: Compounds containing a benzene ring fused to an imidazole ring, sharing some chemical properties with thiadiazoles.

Uniqueness

4-{4-[5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]phenyl}morpholine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its morpholine ring and ethoxyphenyl group differentiate it from other thiadiazoles and contribute to its unique biological and chemical properties.

Properties

CAS No.

92484-75-8

Molecular Formula

C20H21N3O2S

Molecular Weight

367.5 g/mol

IUPAC Name

4-[4-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]phenyl]morpholine

InChI

InChI=1S/C20H21N3O2S/c1-2-25-18-9-5-16(6-10-18)20-22-21-19(26-20)15-3-7-17(8-4-15)23-11-13-24-14-12-23/h3-10H,2,11-14H2,1H3

InChI Key

DWQFFSZWQIEAIR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(S2)C3=CC=C(C=C3)N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.